Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate

Description

Molecular Architecture and Crystallographic Analysis

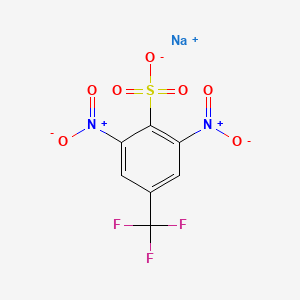

The molecular structure of sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is defined by its molecular formula C7H2F3N2NaO7S, yielding a molecular weight of 338.14 grams per mole. The compound crystallizes in a solid state at room temperature, typically appearing as white to light yellow crystalline powder. The International Union of Pure and Applied Chemistry nomenclature designates this compound as sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, reflecting its systematic structural organization.

The crystallographic analysis reveals a benzene ring core substituted with multiple electron-withdrawing groups arranged in a specific geometric pattern. The sulfonate group occupies the 1-position of the benzene ring, with nitro groups symmetrically positioned at the 2- and 6-positions, creating a 1,3,5-substitution pattern when considering the trifluoromethyl group at the 4-position. This arrangement maximizes the separation between the bulky substituents while maintaining electronic conjugation throughout the aromatic system.

The three-dimensional molecular conformation exhibits significant electronic delocalization effects due to the multiple electron-withdrawing substituents. The nitro groups adopt planar conformations relative to the benzene ring, facilitating optimal orbital overlap for resonance stabilization. The trifluoromethyl group, characterized by its tetrahedral geometry, extends perpendicular to the aromatic plane, minimizing steric interactions with adjacent substituents.

Computational analysis using various descriptors provides detailed structural information. The International Chemical Identifier key PYGGEZQHHQFWCY-UHFFFAOYSA-M uniquely identifies this compound in chemical databases. The canonical Simplified Molecular Input Line Entry System representation C1=C(C=C(C(=C1N+[O-])S(=O)(=O)[O-])N+[O-])C(F)(F)F.[Na+] accurately describes the molecular connectivity and ionic nature.

Properties

IUPAC Name |

sodium;2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGGEZQHHQFWCY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])C(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371863 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54495-25-9 | |

| Record name | Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Sulfonation

- A trifluoromethyl-substituted aromatic compound (e.g., trifluorotoluene derivative) undergoes sulfonation using concentrated sulfuric acid or oleum.

- The reaction introduces a sulfonic acid group (-SO₃H) into the aromatic ring.

Step 2: Nitration

- The sulfonated intermediate is subjected to nitration using a nitrating mixture (typically concentrated nitric acid and sulfuric acid).

- This step introduces nitro groups (-NO₂) at the ortho positions relative to the trifluoromethyl group.

Step 3: Neutralization

- The resulting dinitro compound is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to form the sodium salt.

- Careful pH control ensures complete conversion while maintaining purity.

Reaction Conditions:

- Temperature Control: Both sulfonation and nitration are exothermic reactions requiring precise temperature regulation (typically below 50°C for nitration).

- Solvent Use: Organic solvents may be employed to dissolve intermediates or control reaction rates.

Key Reaction Parameters

| Parameter | Details |

|---|---|

| Reaction Solvents | Sulfuric acid, nitric acid, organic solvents like acetic acid |

| Temperature Range | 10–50°C |

| Reaction Time | Several hours depending on scale |

| Yield Optimization | Controlled reagent addition and intermediate purification |

Research Findings on Optimization

Studies suggest that:

- Using milder nitrating agents can improve yields while reducing by-products.

- Intermediate purification (e.g., recrystallization) ensures high-purity final products.

- Alternative bases like sodium bicarbonate may offer better pH control during neutralization.

Data Table: Summary of Preparation Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Sulfonation | Trifluorotoluene + H₂SO₄ | <50°C, stirred for hours | Sulfonic acid intermediate |

| Nitration | Sulfonated compound + HNO₃/H₂SO₄ | Controlled addition at low temp | Dinitro derivative |

| Neutralization | Sodium hydroxide or carbonate | pH ~7, aqueous medium | Sodium salt |

Chemical Reactions Analysis

Types of Reactions: Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Major Products:

Reduction: The major products are 2,6-diamino-4-(trifluoromethyl)benzenesulfonate.

Substitution: Depending on the substituent introduced, various substituted benzenesulfonates can be formed.

Scientific Research Applications

Analytical Chemistry

Role as a Reagent

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate is commonly used as a reagent in analytical methods. It aids researchers in detecting and quantifying substances within complex mixtures. Its ability to form stable complexes with various analytes enhances sensitivity and selectivity in analytical techniques such as chromatography and spectrometry .

Environmental Science

Pollutant Interaction Studies

In environmental science, this compound is utilized to assess the impact of pollutants, particularly in water quality testing. Its interactions with environmental contaminants allow researchers to study the behavior and degradation of pollutants in aquatic systems. For instance, studies have shown that this compound can help trace the pathways of specific pollutants through various environmental matrices .

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound plays a crucial role in the synthesis of new drugs, especially those requiring specific sulfonate groups for biological activity. It has been involved in the development of pharmaceuticals targeting various diseases, including hormonal disorders where sulfonate groups enhance drug efficacy and bioavailability. Research indicates that this compound can improve the pharmacokinetic profiles of certain drug candidates .

Material Science

Development of Advanced Materials

In material science, this compound is valued for its unique properties that contribute to the creation of advanced materials. It has been used to synthesize polymers with enhanced thermal and chemical stability. The incorporation of this compound into polymer matrices can significantly improve their mechanical properties and resistance to degradation under harsh conditions .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is also applied in agricultural chemistry for developing effective herbicides and pesticides. Its selective action against specific plant species makes it an essential component in formulating agrochemicals that minimize environmental impact while maximizing agricultural productivity. Studies have demonstrated its effectiveness in targeting unwanted plant species without harming crops .

Applications Overview

| Application Area | Specific Use Case |

|---|---|

| Analytical Chemistry | Reagent for detection and quantification |

| Environmental Science | Water quality testing and pollutant interaction studies |

| Pharmaceutical Development | Synthesis of APIs requiring sulfonate groups |

| Material Science | Creation of polymers with enhanced stability |

| Agricultural Chemistry | Development of selective herbicides and pesticides |

Case Studies

Case Study 1: Environmental Impact Assessment

A study published in an environmental journal utilized this compound to evaluate the degradation pathways of industrial pollutants in river water samples. The results highlighted its effectiveness in tracing contaminants over time, providing insights into their environmental persistence and potential remediation strategies.

Case Study 2: Drug Development

In pharmaceutical research, this compound was employed in synthesizing a new class of gonadotropin-releasing hormone antagonists. The incorporation of this compound improved the solubility and bioavailability of the drug candidates, leading to successful preclinical trials for treating endometriosis .

Mechanism of Action

The mechanism of action of Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate involves its ability to undergo chemical transformations that modify its molecular structure. The nitro groups can be reduced to amino groups, which can then interact with various biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in medicinal chemistry for designing molecules with specific biological activities .

Comparison with Similar Compounds

(a) Ethalfluralin (N-Ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine)

(b) 3-((4-Bromophenyl)Amino)-2,6-Dinitro-4-(Trifluoromethyl)Phenol (LY-153410)

(c) 2,4-Dinitrophenylhydrazine (DNPH)

- Structure : Hydrazine derivative with nitro groups.

- Properties : Reacts with carbonyl groups, forming precipitates; mutagenic in Salmonella assays .

- Application : Analytical reagent for ketone/aldehyde detection.

- Toxicity: Strong mutagen and carcinogen; induces DNA fragmentation in mice .

Physicochemical and Toxicological Comparison

Mechanistic and Structural Insights

- Nitro Groups : All compounds contain nitro substituents, which are electron-withdrawing and enhance oxidative stress or electrophilic reactivity, contributing to mutagenicity .

- Trifluoromethyl Group: Enhances metabolic stability and lipophilicity in ethalfluralin and the phenol derivative, contrasting with the sulfonate’s hydrophilicity .

- Sulfonate vs. Amine/Phenol: The sulfonate group increases solubility and ionic character, making the sodium compound more suitable for aqueous systems, whereas ethalfluralin’s amine group favors soil adsorption in herbicidal applications .

Research Findings and Implications

- Toxicity : Nitroaromatics like 2,4-dinitrophenylhydrazine exhibit dose-dependent DNA damage and mutagenicity, suggesting that the sodium compound’s nitro groups may pose similar risks .

- Application Gaps : While ethalfluralin and LY-153410 are agrochemicals, the sodium compound’s applications remain speculative, warranting targeted studies on its reactivity and biological activity.

Biological Activity

Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate (CAS Number: 54495-25-9) is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two nitro groups and one trifluoromethyl group, contributing to its reactivity and interaction with biological systems. The chemical formula is , highlighting the presence of both electron-withdrawing groups (nitro and trifluoromethyl) that enhance its lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro groups can undergo reduction to amino groups, facilitating interactions with biological macromolecules such as proteins and nucleic acids. The trifluoromethyl group enhances membrane permeability, allowing the compound to penetrate cellular structures more effectively.

Key Mechanisms:

- Electron Transfer: The nitro groups can participate in redox reactions, influencing oxidative stress pathways.

- Nucleophilic Substitution: The compound can act as an electrophile, reacting with nucleophiles in biological systems.

- Enzyme Modulation: It has been shown to affect enzyme activities through competitive inhibition or allosteric modulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study found that modifications of the compound led to enhanced cytotoxicity against breast cancer cells.

Applications in Research

This compound is utilized in various research contexts:

- Biochemical Assays: It serves as a probe for studying enzyme activities and biochemical pathways.

- Drug Development: Ongoing research investigates its potential as a lead compound for pharmaceuticals targeting specific diseases.

- Chemical Synthesis: It is used as a building block in synthesizing more complex organic molecules, particularly fluorinated compounds.

Case Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial activity of this compound against several bacterial pathogens. Results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Potential

In a study focusing on breast cancer cell lines, this compound was shown to induce apoptosis at micromolar concentrations. The mechanism involved the activation of caspases and modulation of signaling pathways associated with cell survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sodium 2,4-Dinitrobenzenesulfonate | Similar nitro-substituted structure | Antimicrobial activity but less potent than this compound |

| Sodium 2,6-Dinitrobenzoic Acid | Lacks trifluoromethyl group | Reduced lipophilicity and lower membrane penetration |

| Trifluoromethylbenzenesulfonic Acid | No nitro groups | Limited biological activity compared to dinitro derivatives |

Q & A

Basic: What synthetic methodologies are recommended for Sodium 2,6-dinitro-4-(trifluoromethyl)benzenesulfonate, and how can purity be maximized?

Answer:

The synthesis typically involves sulfonation of a nitro- and trifluoromethyl-substituted benzene precursor, followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation: Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%). Monitor by HPLC with UV detection (λ = 254 nm) to confirm absence of by-products like unreacted sulfonyl chlorides .

- Stoichiometry: Maintain a 1:1.2 molar ratio of benzene precursor to sulfonating agent to minimize residual starting material .

Advanced: How do the electron-withdrawing groups (EWGs) in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

The 2,6-dinitro and 4-trifluoromethyl groups create a highly electron-deficient aromatic ring, enhancing NAS reactivity:

- Kinetic studies: Use Hammett substituent constants (σ⁺) to predict activation energy. The σ⁺ values for -NO₂ (-0.78) and -CF₃ (-0.54) synergistically lower the energy barrier for attack by nucleophiles (e.g., amines, alkoxides) .

- Regioselectivity: The sulfonate group at position 1 directs nucleophiles to the para position relative to the trifluoromethyl group. Validate regiochemistry via NOESY NMR or X-ray crystallography .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- ¹H/¹⁹F NMR: Identify aromatic protons (δ 8.2–8.5 ppm, doublets) and trifluoromethyl groups (δ -62 to -64 ppm as a quartet) .

- FT-IR: Confirm sulfonate (-SO₃⁻) stretches at 1180–1200 cm⁻¹ (asymmetric) and 1040–1060 cm⁻¹ (symmetric) .

- Mass Spectrometry (HRMS): Verify molecular ion [M-Na]⁻ at m/z 354.97 (calculated for C₇H₂F₃N₂O₇S⁻) .

Advanced: How can computational modeling predict intermediates in the degradation pathways of this compound?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model hydrolysis pathways. The sulfonate group stabilizes transition states via resonance, favoring cleavage at the C-S bond under acidic conditions .

- MD Simulations: Simulate aqueous solubility and aggregation behavior using GROMACS. Polar surface area (PSA > 100 Ų) correlates with high hydration entropy, reducing bioavailability .

Basic: What are critical stability considerations for long-term storage?

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of nitro groups.

- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonate moiety .

- pH Stability: Maintain neutral conditions (pH 6–8); acidic media promote sulfonic acid formation, while alkaline conditions may degrade nitro groups .

Advanced: How does structural comparison to ethalfluralin inform its potential pesticidal mechanisms?

Answer:

- Structural Analogues: Ethalfluralin (N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine) shares the 2,6-dinitro-4-CF₃ motif but lacks the sulfonate group. This difference impacts solubility and soil adsorption .

- Mode of Action: Both compounds likely inhibit microtubule assembly in weeds, but the sulfonate in the target compound may enhance root uptake due to increased hydrophilicity. Validate via radiolabeled assays (¹⁴C-tracking) in Arabidopsis models .

Basic: How can conflicting solubility data from different studies be reconciled?

Answer:

- Methodological Review: Compare solvent systems (e.g., DMSO vs. aqueous buffers). The compound exhibits higher solubility in polar aprotic solvents (35 mg/mL in DMSO) versus water (0.2 mg/mL) .

- Temperature Dependence: Use van’t Hoff plots to correlate solubility with temperature. A ΔHₛₒₗₙ > 0 indicates endothermic dissolution, requiring heating for aqueous solubility .

Advanced: What strategies mitigate by-product formation during large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.